2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime
Overview
Description
2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime is a chemical compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Mechanism of Action
Target of Action
Oximes, in general, are known for their ability to reactivate the enzyme acetylcholinesterase (ache) . This suggests that AChE could be a potential target for this compound.
Mode of Action
Oximes are known to act as antidotes against nerve agents by reactivating ache . This is achieved by the oxime’s ability to bind to the phosphorylated AChE, displacing the nerve agent, and thus allowing AChE to return to its normal function .
Biochemical Pathways
AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in various physiological functions, including muscle contraction and heart rate regulation .
Result of Action
If this compound acts similarly to other oximes, it may help restore normal cholinergic neurotransmission by reactivating ache inhibited by nerve agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime typically involves the condensation of 2-aminophenol with an aldehyde, followed by nitration and oximation. One common method includes the following steps:
Condensation Reaction: 2-aminophenol reacts with an aldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) at 50°C to form 2-substituted benzoxazole.
Nitration: The benzoxazole derivative is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the 5-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The oxime group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as peracids or hydrogen peroxide can be used under mild conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder with acetic acid.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amino-substituted benzoxazole derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the reagent used.
Scientific Research Applications
2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the development of new materials with specific optical and electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Lacks the nitro and oxime groups, making it less reactive in certain chemical reactions.
2-Benzoxazolecarboxaldehyde: Lacks the nitro group, resulting in different reactivity and applications.
5-Nitrobenzoxazole:
Uniqueness
2-Benzoxazolecarboxaldehyde, 5-nitro-, oxime is unique due to the presence of both nitro and oxime groups, which confer distinct chemical reactivity and potential for diverse applications in medicinal chemistry, materials science, and organic synthesis .
Properties
IUPAC Name |
(NE)-N-[(5-nitro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-9-4-8-10-6-3-5(11(13)14)1-2-7(6)15-8/h1-4,12H/b9-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBIAVJOIGRUHM-RUDMXATFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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